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Compound of Interest

Compound Name: Tributyl(iodomethyl)stannane

Cat. No.: B1310542

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl(iodomethyl)stannane is a versatile and valuable reagent in organic synthesis,
primarily serving as an electrophile for the introduction of a tributylstannylmethyl group. This
methodology allows for the facile preparation of various air- and moisture-stable a-
heteroalkylstannanes, which are important precursors for a range of further transformations.
These organotin compounds can be readily converted into more reactive nucleophiles, such as
a-heteroalkyllithiums, through tin-lithium exchange, enabling the formation of complex
molecular architectures. This document provides detailed application notes and experimental
protocols for the synthesis of a-alkoxy-, a-amino-, and a-thioalkylstannanes using
tributyl(iodomethyl)stannane.

General Reaction Scheme

The preparation of a-heteroalkylstannanes from tributyl(iodomethyl)stannane generally
proceeds via a nucleophilic substitution reaction. A heteroatom nucleophile (oxygen, nitrogen,
or sulfur) displaces the iodide from the tributyl(iodomethyl)stannane, forming a new carbon-
heteroatom bond. The general transformation is depicted below:
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Caption: General workflow for the synthesis of a-heteroalkylstannanes.

Data Presentation: Synthesis of a-
Heteroalkylstannanes

The following table summarizes the reaction conditions and yields for the preparation of

representative a-alkoxy-, a-amino-, and a-thioalkylstannanes using

tributyl(iodomethyl)stannane.
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Synthesis of Tributyl(iodomethyl)stannane

This protocol describes the preparation of the starting material, tributyl(iodomethyl)stannane,
from tributyl(chloromethyl)stannane.[2]

Materials:

Tributyl(chloromethyl)stannane

Sodium iodide (Nal)

Acetone

Hexanes

Silica gel

Procedure:

In a round-bottom flask, dissolve tributyl(chloromethyl)stannane (1.0 equiv) in acetone.

e Add sodium iodide (1.5 equiv) to the solution.

« Stir the reaction mixture at room temperature for 24 hours.

+ Remove the acetone under reduced pressure.

e Suspend the resulting residue in hexanes and filter through a plug of silica gel.

» Rinse the silica gel plug with additional hexanes.

o Concentrate the filtrate under reduced pressure to yield tributyl(iodomethyl)stannane as a
colorless oil. Ayield of 95% can be expected.[2]

Storage: Tributyl(iodomethyl)stannane can decompose over time at ambient temperature.
For best results, it should be stored as a degassed 1 M solution in hexanes at -10 °C and used
within a few days.[2]
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Preparation of Tributyl(iodomethyl)stannane
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Caption: Experimental workflow for the synthesis of Tributyl(iodomethyl)stannane.
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Synthesis of a-Alkoxystannanes:
Tributyl(isopropoxymethyl)stannane

This protocol details the synthesis of an a-alkoxystannane from an alcohol and
tributyl(iodomethyl)stannane.

Materials:

Sodium hydride (NaH, 60% dispersion in mineral oil)

e Anhydrous Tetrahydrofuran (THF)

 |sopropanol

o Tributyl(iodomethyl)stannane

o Saturated aqueous ammonium chloride (NH4Cl) solution

 Diethyl ether

e Anhydrous magnesium sulfate (MgSQOa)

Procedure:

e To a flame-dried flask under an inert atmosphere, add sodium hydride (1.1 equiv).

e Wash the sodium hydride with hexanes to remove the mineral oil and then suspend it in
anhydrous THF.

e Cool the suspension to 0 °C and add isopropanol (1.0 equiv) dropwise.
» Allow the mixture to warm to room temperature and stir for 30 minutes.

o Add tributyl(iodomethyl)stannane (1.0 equiv) to the solution and stir at room temperature
for 2 hours.

¢ Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
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o Extract the aqueous layer with diethyl ether.

o Combine the organic layers, dry over anhydrous MgSOea, filter, and concentrate under
reduced pressure to afford the product.

Synthesis of a-Aminostannanes: 1-
((Tributylstannyl)methoxy)propan-2-amine

This protocol describes the synthesis of an a-aminostannane, a key intermediate for the
preparation of functionalized N-heterocycles.[1]

Materials:

e Sodium hydride (NaH, 60% dispersion in mineral oil)

e Anhydrous Tetrahydrofuran (THF)

¢ Anhydrous N,N-Dimethylformamide (DMF)

e DL-Alaninol

o Tributyl(iodomethyl)stannane

o Saturated aqueous ammonium chloride (NH4Cl) solution
o Ethyl acetate

e Anhydrous magnesium sulfate (MgSQOa)

Silica gel

Procedure:

e Add sodium hydride (1.1 equiv) to an oven-dried flask under a nitrogen atmosphere.
e Wash the NaH with pentane to remove mineral oil.

e Add anhydrous THF followed by anhydrous DMF.
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Cool the suspension to 0-5 °C and add DL-alaninol (1.0 equiv) dropwise over 15 minutes.
Remove the cooling bath and stir at 25-27 °C for 2 hours.

Re-cool the mixture to 0-5 °C and add tributyl(iodomethyl)stannane (1.0 equiv) dropwise
over 1.5 hours.

Remove the cooling bath and continue stirring at 25-27 °C for 6 hours.
Cool the reaction to 0-5 °C and quench with saturated NH4Cl solution.
Extract the mixture with ethyl acetate.

Wash the combined organic layers with saturated NaCl solution, dry over anhydrous MgSOQOa,
and filter.

Concentrate the filtrate and purify the crude product by column chromatography on silica gel
(10:1 ethyl acetate-MeOH) to yield 1-((tributylstannyl)methoxy)propan-2-amine as a colorless
oil (78% yield).[1]
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Synthesis of a-Aminostannane
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Caption: Logical workflow for the synthesis of an a-aminostannane.

Synthesis of a-Thioalkylstannanes:
Tributyl(phenylthiomethyl)stannane
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This protocol outlines the synthesis of an a-thioalkylstannane from a thiol and
tributyl(iodomethyl)stannane.

Materials:

e Sodium hydride (NaH, 60% dispersion in mineral oil)

e Anhydrous Tetrahydrofuran (THF)

e Thiophenol

o Tributyl(iodomethyl)stannane

e Saturated aqueous ammonium chloride (NH4Cl) solution
o Diethyl ether

e Anhydrous magnesium sulfate (MgSQOa)

Procedure:

e In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 equiv) in
anhydrous THF.

e Cool the suspension to 0 °C and add thiophenol (1.0 equiv) dropwise.

 Allow the mixture to warm to room temperature and stir for 30 minutes to form the sodium
thiophenolate.

o Add tributyl(iodomethyl)stannane (1.0 equiv) to the solution and stir at room temperature
for 4 hours.

e Quench the reaction with saturated aqueous NH4Cl solution.
o Extract the aqueous layer with diethyl ether.

o Combine the organic layers, dry over anhydrous MgSOa, filter, and concentrate under
reduced pressure to yield the product.
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Conclusion

Tributyl(iodomethyl)stannane is a highly effective reagent for the synthesis of a variety of a-
heteroalkylstannanes. The protocols provided herein offer reliable and high-yielding methods
for the preparation of a-alkoxy-, a-amino-, and a-thioalkylstannanes. These products serve as
valuable synthetic intermediates, particularly for the generation of a-heteroalkyllithium
reagents, which are powerful tools in carbon-carbon bond formation and the synthesis of
complex molecules for pharmaceutical and materials science applications. As with all organotin
compounds, appropriate safety precautions should be taken, and methods for the removal of
tin residues from the final products should be considered.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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